3,6-Difluorophthalic anhydride
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds like 3,6-difluorophthalic anhydride often involves the fluorination of precursor compounds. For example, the fluorination of tetrachlorophthalic anhydride with sulfur tetrafluoride has been reported to produce polyhaloaromatic compounds efficiently in one step (Dmowski & Wielgat, 1987). Similarly, the synthesis of novel fluorinated polyimides from aromatic dianhydrides, including derivatives similar to 3,6-difluorophthalic anhydride, highlights the versatility of fluorinated anhydrides in polymer science (Yang et al., 2004).
Molecular Structure Analysis
The molecular structure of 3,6-difluorophthalic anhydride, like its parent compound, features a cyclic anhydride group attached to a benzene ring. The fluorine atoms introduce electron-withdrawing effects, which can influence the reactivity and stability of the compound. The crystal structure analysis of related fluorinated phthalic anhydride derivatives demonstrates the impact of fluorine substitution on molecular geometry and intermolecular interactions (Wang & Tian, 2007).
Chemical Reactions and Properties
Fluorinated phthalic anhydrides participate in various chemical reactions, including polycondensation to form polyimides and reactions with nucleophiles to form carboxylic acid derivatives. The presence of fluorine atoms can enhance the thermal stability and chemical resistance of the resulting compounds. For instance, the synthesis of polyimides using fluorinated anhydrides like 3,6-difluorophthalic anhydride results in materials with excellent thermal properties and solubility in organic solvents (He-zhou, 2012).
Physical Properties Analysis
The physical properties of compounds derived from 3,6-difluorophthalic anhydride, such as polyimides, include high thermal stability, good solubility in polar organic solvents, and potential for application in high-performance materials. The introduction of fluorine atoms typically leads to lower dielectric constants and moisture absorption, desirable traits for electronic and aerospace applications (Wu et al., 2012).
Chemical Properties Analysis
The chemical properties of 3,6-difluorophthalic anhydride are influenced by the electron-withdrawing effect of the fluorine atoms, affecting its reactivity with nucleophiles and participation in condensation reactions. This reactivity is exploited in the synthesis of various advanced materials, including polyimides and epoxy resins, with enhanced performance characteristics (Sasaki & Nakamura, 1984).
Scientific Research Applications
3,6-Difluoro-10,11-benzopentacyclo[6,4,0.0,0.0]dodeca-4,10-diene, derived from 3,6-difluorophthalic anhydride, has potential applications in photocatalysis and photocatalysis-related fields (Kimura et al., 1988).
The selective hydrodechlorination of 3,4,5,6-tetrachlorophthalic anhydride, which is a related compound, is used for preparing intermediates such as 3,6-dichlorophthalic acid and 3-chlorophthalic anhydride (O'reilly et al., 1990).
N-substituted 3,6-epoxyhexahydrophthalimides, derived from phthalic anhydride compounds, exhibit moderate anticonvulsant activity in various induced convulsions (Joshi et al., 1983).
4,5-Dichlorophthalic anhydride, a derivative of phthalic anhydride, shows strong reactivity towards thiosemicarbazide and amines, leading to the production of phthalimide and dicarboxylic acid derivatives (Abuelizz et al., 2022).
Tetrafluorophthalic anhydride, similar in structure to 3,6-Difluorophthalic anhydride, is used in purifying solution-phase reactions, especially involving amines with electrophiles (Parlow et al., 1997).
Fluorinated polyimide, which can be derived from 3,6-Difluorophthalic anhydride, exhibits better thermal stability, higher tensile strength, and lower surface energy, making it beneficial in improving tribological properties and reducing friction coefficient (Tian et al., 2010).
Safety And Hazards
3,6-Difluorophthalic anhydride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
4,7-difluoro-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLRPSLTCCWJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)OC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333606 | |
Record name | 3,6-Difluorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Difluorophthalic anhydride | |
CAS RN |
652-40-4 | |
Record name | 3,6-Difluorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Difluorophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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